molecular formula C5H7NO2 B555809 3,4-Dehydro-L-proline CAS No. 4043-88-3

3,4-Dehydro-L-proline

Cat. No.: B555809
CAS No.: 4043-88-3
M. Wt: 113,11 g/mole
InChI Key: OMGHIGVFLOPEHJ-BYPYZUCNSA-N
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Description

3,4-Dehydro-L-proline, also known as (S)-3-Pyrroline-2-carboxylic acid, is a derivative of the amino acid proline. It is characterized by the presence of a double bond between the third and fourth carbon atoms in the pyrrolidine ring. This compound is notable for its role in various biochemical processes and its utility in scientific research .

Mechanism of Action

Target of Action

3,4-Dehydro-L-proline primarily targets prolyl-t-RNA synthetase and acts as a substrate and inhibitor of various enzymes . It may be used to inhibit extensin biosynthesis and is an alternate substrate of the amino acid oxidase, NikD . It also inhibits collagen secretion by chondrocytes .

Mode of Action

This compound interacts with its targets by acting as a substrate and inhibitor. It inhibits the biosynthesis of extensins, a family of hydroxyproline-rich glycoproteins (HRGPs) that are important for plant growth and various developmental processes . It also serves as an alternate substrate for the enzyme NikD, an amino acid oxidase .

Biochemical Pathways

The compound plays a significant role in the hydroxylation of proline by prolyl-4-hydroxylases . This process is crucial for the function of HRGPs, particularly extensins . By inhibiting this process, this compound can reveal the functions of HRGPs .

Pharmacokinetics

It is known that the compound is a powder form , suggesting that it could be administered orally or intravenously. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Inhibiting the prolyl-4-hydroxylases with this compound results in a vacuolar-type of cell death in roots . This highlights the important role of HRGPs in root hair development and root growth . It also causes an increase in the number of nuclei with damaged DNA in the roots that have been treated with this compound compared to the control .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is slightly soluble in water and more soluble in ethanol and acidic solutions . This suggests that the pH and solvent environment could impact its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3,4-Dehydro-L-proline is known to interact with a variety of enzymes, proteins, and other biomolecules. It acts as a prolyl-t-RNA synthetase . It is used as a substrate and inhibitor of various enzymes . It may be used to inhibit extensin biosynthesis . It is also an alternate substrate of the amino acid oxidase, NikD . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit collagen secretion by chondrocytes . In plant cells, it has been observed to induce programmed cell death in the roots of Brachypodium distachyon .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is a potent inhibitor of prolyl-4-hydroxylase activity, resulting in the rapid and irreversible inactivation of prolyl-4-hydroxylase . This inhibition can affect the hydroxylation of proline by the prolyl-4-hydroxylases, a key process in the function of hydroxyproline-rich glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dehydro-L-proline can be synthesized through several methods. One common approach involves the dehydrogenation of L-proline using specific reagents and catalysts. For instance, the use of immobilized reagents and scavengers in a modular flow reactor has been reported to yield N-Boc-3,4-dehydro-L-proline methyl ester with high purity and enantiomeric excess .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes. For example, Brevibacterium flavum mutants resistant to dl-3,4-dehydroproline have been used to enhance the production of L-proline .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dehydro-L-proline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: The double bond in the pyrrolidine ring can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Acid chlorides or anhydrides can be used for acylation reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to inhibit prolyl-4-hydroxylase selectively and its role as an alternate substrate for amino acid oxidase. These properties make it a valuable tool in biochemical and physiological studies .

Properties

IUPAC Name

(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHIGVFLOPEHJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193444
Record name 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4043-88-3
Record name 3,4-Dehydro-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4043-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.581
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3,4-Dehydro-L-proline acts as a potent inhibitor of prolyl 4-hydroxylase, a key enzyme responsible for the hydroxylation of proline residues in proteins, particularly in the biosynthesis of hydroxyproline-rich glycoproteins (HRGPs) [, , , , ].

A: Inhibiting prolyl 4-hydroxylase with DHP disrupts the proper formation of HRGPs, leading to abnormal cell wall structure and function in plants. This manifests as impaired cell wall assembly, reduced osmotic stability, and inhibited cell division in plant cells [, ]. In the roots of Brachypodium distachyon, DHP treatment induced morphological and ultrastructural changes characteristic of vacuolar-type cell death [].

A: Yes, research indicates that DHP can significantly reduce the incidence of fire blight infection caused by Erwinia amylovora in immature pear fruits []. Furthermore, DHP has demonstrated the ability to inhibit biofilm formation and induce dispersal of preformed biofilms in both streptomycin-sensitive and -resistant strains of E. amylovora [].

ANone: The molecular formula of this compound is C5H7NO2, and its molecular weight is 113.11 g/mol.

A: Yes, a study employed ab initio calculations to investigate the enantio-selective magnetic-field-induced second harmonic generation (MFISHG) in various chiral systems, including this compound. This research explored the influence of electron correlation, basis set size, and magnetic gauge origin on the calculated properties [].

A: While the precise SAR is not fully elucidated in the papers, the structural similarity of this compound to proline is crucial. This similarity allows it to bind to prolyl 4-hydroxylase, likely competing with proline and preventing the enzyme from hydroxylating proline residues in HRGPs [, , ].

A: Yes, research with E. coli showed that D-alanine dehydrogenase specifically oxidizes 3,4-dehydro-D-proline and not the L-isomer []. This suggests a stereospecific interaction with certain enzymes.

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